molecular formula C12H9N3O B3127868 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile CAS No. 338753-08-5

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile

Cat. No.: B3127868
CAS No.: 338753-08-5
M. Wt: 211.22 g/mol
InChI Key: LDLGQISZEHFROU-UHFFFAOYSA-N
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Description

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile (CAS 338753-08-5) is a solid pyridazine derivative with a molecular weight of 211.22 g/mol and the canonical SMILES string C1=CC=C(C=C1)C(C#N)C2=NNC(=O)C=C2 . This compound is characterized by a hydroxyl group at the 6-position of the pyridazine ring and a phenylacetonitrile moiety at the 3-position. The polar hydroxyl group introduces hydrogen-bonding capability, which can significantly influence the compound's solubility, reactivity, and interactions with biological targets . In scientific research, this compound serves as a valuable building block with demonstrated potential in several areas. It has been investigated for its utility in medicinal chemistry, particularly for its promising antimicrobial and anticancer properties . Studies suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast cancer, with IC50 values in the low micromolar range, indicating potent anticancer activity . Its mechanism of action may involve the modulation of key biological pathways , such as the inhibition of specific enzymes like protein kinase C (PKC), which is a critical player in cancer signaling pathways . Furthermore, the compound has shown significant antioxidant activity , with research indicating an ability to scavenge free radicals, which may help mitigate oxidative stress in cellular models . Beyond its biological applications, its unique structural properties make it a compound of interest in materials science as a potential building block for advanced polymers and nanomaterials . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(6-oxo-1H-pyridazin-3-yl)-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-10(9-4-2-1-3-5-9)11-6-7-12(16)15-14-11/h1-7,10H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLGQISZEHFROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyridazinone derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile has been investigated for its potential as an antimicrobial and anticancer agent . Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents.

Research indicates that this compound can modulate several biological pathways:

  • Antioxidant Activity: It has been shown to scavenge free radicals, which may help mitigate oxidative stress in cells.
  • Enzyme Inhibition: Studies suggest that it can inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases, which are critical in cancer progression.

Materials Science

Due to its unique structural properties, 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile is being explored as a building block for advanced materials. It can be utilized in the synthesis of polymers and nanomaterials that exhibit desirable electronic or optical properties.

Case Studies

StudyFindings
Anticancer Efficacy A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Antioxidant Properties Research indicated that the compound exhibits significant antioxidant activity, reducing oxidative damage in neuronal cells .
Enzyme Inhibition A recent investigation revealed that it effectively inhibits protein kinase C (PKC), a key player in cancer signaling pathways .

Comparison with Similar Compounds

Table 1: Key Pyridazine-Substituted Analogs

Compound Substituent (Position) Molecular Weight Reactivity/Stability Biological Activity Reference
2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile -OH (6) 227.23* Polar, H-bond donor; potential hydrolysis Hypothesized antimicrobial -
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile -Cl (6) 245.68 Electrophilic; reacts with thiolates Fungicidal, antibacterial
2-(6-Methylpyridazin-3-yl)acetonitrile -CH₃ (6) 133.15 Sterically hindered; less reactive Not reported

*Calculated based on formula C₁₂H₁₀N₃O.

  • Hydroxyl (-OH): Enhances polarity and solubility compared to chloro or methyl analogs.
  • Chloro (-Cl) : Electron-withdrawing effect increases electrophilicity, enabling nucleophilic substitution (e.g., with thiolates to form sulfides) . Demonstrates fungicidal activity, possibly due to enhanced reactivity .
  • Methyl (-CH₃) : Electron-donating and sterically bulky, reducing reactivity and limiting interactions in biological contexts .

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring’s substituents modulate steric and electronic effects on the acetonitrile group:

Table 2: Phenyl-Substituted Analogs

Compound Phenyl Substituent Impact on Reactivity Example Reference
2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile 3-CH₃ Steric hindrance; mild electron donation Enhanced stability
2-(4-Nitrophenyl)-2-phenylacetonitrile 4-NO₂ Strong electron-withdrawing effect Alters cyclization pathways
2-(2-Chlorophenyl)-2-phenylacetonitrile 2-Cl Ortho effect; steric distortion Reduced yield in syntheses
  • Methyl (3-CH₃) : Electron-donating and steric effects may stabilize the acetonitrile group, as seen in 2-(6-chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile .

Research Implications

The hydroxyl group in 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile offers distinct advantages in solubility and target interaction but may compromise stability compared to chloro analogs. Further studies should explore its synthesis, reactivity (e.g., etherification or glycosylation of the -OH group), and comparative bioactivity profiling against existing pyridazine derivatives .

Biological Activity

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile
  • Molecular Formula : C₁₂H₉N₃O
  • CAS Number : 338753-08-5

Anticancer Properties

Research indicates that 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported that the compound induced apoptosis in MCF-7 (breast cancer) cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed that it possesses bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .

The mechanism by which 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and bacterial metabolism.
  • Modulation of Signaling Pathways : It appears to affect pathways related to apoptosis and inflammation, contributing to its anticancer and antimicrobial effects .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study 1 : A clinical trial investigated the efficacy of 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile in combination with traditional chemotherapy agents in patients with advanced breast cancer. Results indicated enhanced therapeutic outcomes with reduced side effects compared to chemotherapy alone.
  • Case Study 2 : In a laboratory setting, researchers explored the compound's effect on biofilm formation in bacterial strains. The findings suggested that it significantly reduced biofilm biomass, indicating its potential application in treating biofilm-associated infections .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionModulates specific enzymatic pathways
Biofilm ReductionReduces biofilm formation in bacterial strains

Q & A

Q. What are the established synthetic routes for 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile?

Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Precursor utilization : Acetonitrile derivatives like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are key intermediates for constructing pyridazine-containing scaffolds. Cyclization reactions under acidic or basic conditions (e.g., KHMDS) yield hydroxylated pyridazine derivatives .
  • Protecting group strategies : Boc-protected intermediates (e.g., 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) are used to stabilize reactive nitrile groups during synthesis. Deprotection is achieved via trifluoroacetic acid (TFA) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy : 1^1H/13^13C NMR identifies nitrile (-CN) and hydroxyl (-OH) functional groups. IR spectroscopy confirms nitrile stretching (~2200 cm1^{-1}) and hydroxyl bands (~3200 cm1^{-1}) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21_1/c) are resolved with unit cell parameters (e.g., a = 7.9826 Å, b = 21.3400 Å, c = 8.7253 Å, β = 90.471°). Hydrogen bonding networks involving the hydroxyl group are critical for stability .

Q. What are the stability considerations for this compound under varying pH and temperature?

Answer:

  • Thermal stability : Decomposition occurs above 88°C, as observed in Boc-protected analogs. Storage at 2–8°C is recommended to prevent nitrile hydrolysis .
  • pH sensitivity : The hydroxyl group undergoes deprotonation under alkaline conditions (pH > 9), forming a resonance-stabilized anion. Acidic conditions (pH < 3) may protonate the pyridazine ring, altering reactivity .

Advanced Research Questions

Q. How do DFT studies elucidate the electronic structure and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

  • Charge distribution : The nitrile group exhibits high electrophilicity (Mulliken charge: +0.35 e), while the hydroxyl group acts as a nucleophilic site (-0.28 e).
  • Reactivity : Frontier Molecular Orbital (FMO) analysis reveals a low HOMO-LUMO gap (~4.2 eV), suggesting susceptibility to nucleophilic attack at the nitrile carbon .

Q. What mechanistic insights explain the formation of byproducts during its synthesis?

Answer:

  • Competitive pathways : During cyclization, competing reactions (e.g., over-oxidation or dimerization) are mitigated by optimizing temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF).
  • Intermediate trapping : Use of radical scavengers (e.g., TEMPO) reduces byproducts like phenylacetonitrile dimers. LC-MS monitors intermediates such as 2-allylamino-2-phenylacetonitrile .

Q. How does crystallographic data inform its supramolecular interactions?

Answer:

  • Hydrogen bonding : The hydroxyl group forms O–H···N bonds with adjacent pyridazine rings (bond length: 2.89 Å), stabilizing the crystal lattice.
  • π-π stacking : Phenyl rings exhibit face-to-face stacking (3.48 Å distance), influencing solubility and melting behavior .

Methodological Guidance

  • Experimental Design : Use polar aprotic solvents (e.g., DMF) for nitrile stability. Monitor reactions via TLC (Rf_f ~0.5 in ethyl acetate/hexane 3:7) .
  • Data Contradictions : Discrepancies in reported melting points may arise from polymorphic forms. Validate via DSC and PXRD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile
Reactant of Route 2
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2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile

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